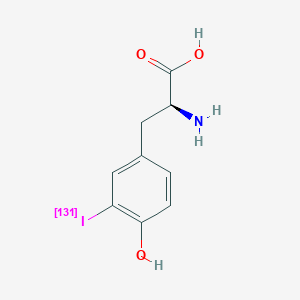
3-(131I)Iodo-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
山梨酸棕榈酸酯: 是一种由山梨醇与棕榈酸反应生成的酯类化合物。它是一种非离子型表面活性剂,广泛应用于化妆品和制药行业,用作乳化剂、稳定剂和表面活性剂。 这种化合物有助于将乳膏和乳液中油性和水性成分混合在一起,确保它们保持稳定和均匀 .
准备方法
合成路线和反应条件: 山梨酸棕榈酸酯通过山梨醇与棕榈酸的酯化反应合成。反应通常涉及在催化剂(如硫酸)存在下将山梨醇和棕榈酸一起加热,以促进酯化过程。 反应在升高的温度下进行,以确保完全酯化 .
工业生产方法: 在工业环境中,山梨酸棕榈酸酯是在受控条件下通过山梨醇与棕榈酸反应制备的。反应混合物被加热到特定温度,并监测酯化过程以获得所需的产品。 然后将所得的山梨酸棕榈酸酯纯化并加工成适用于各种应用的可使用形式 .
化学反应分析
Tumor Uptake Mechanisms
3-(131I)Iodo-L-tyrosine mimics L-tyrosine, exploiting amino acid transporters (e.g., LAT1) overexpressed in tumor cells . Once internalized:
-
Incorporation into Proteins : Competes with endogenous tyrosine during protein synthesis.
-
Radiation Effects : Iodine-131 decays via β⁻ emission (max energy: 606 keV), inducing DNA strand breaks and apoptosis in tumor cells .
Table 2: Therapeutic Efficacy in Gliomas
| Model | Survival Extension | Radiation Dose | Source |
|---|---|---|---|
| Fischer–F98 (rat) | 21 d → 35 d (median) | 30 MBq | |
| Human A1207 xenograft | 45% long-term survivors | 30 MBq + XRT |
Tyrosyl-tRNA Synthetase Engineering
Engineered E. coli TyrRS (V37C195 variant) shows enhanced specificity for 3-iodo-L-tyrosine over L-tyrosine, enabling selective incorporation into proteins .
Table 3: Kinetic Parameters of TyrRS Variants
| Enzyme | Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Wild-type | L-tyrosine | 12 | 5.3 | 2.3×106 |
| V37C195 variant | 3-iodo-L-tyrosine | 0.43 | 130 | 3.3×103 |
Deiodination
Iodine-131 is enzymatically removed by iodotyrosine deiodinase , releasing free iodide (¹³¹I⁻) for renal excretion .
Oxidative Breakdown
-
Homogentisate Pathway : Degradation via tyrosine transaminase and dioxygenases yields fumarate and acetoacetate .
-
Radiolysis : Radiation-induced free radicals accelerate decomposition, necessitating stabilizers (e.g., ascorbic acid).
Stability and Storage
科学研究应用
化学: 山梨酸棕榈酸酯在各种化学制剂中用作表面活性剂和乳化剂。 它有助于稳定乳液并提高疏水性化合物的溶解度 .
生物学: 在生物学研究中,山梨酸棕榈酸酯用于研究表面活性剂对细胞膜和蛋白质相互作用的影响。 它也用于生物测定和实验的配方 .
医学: 山梨酸棕榈酸酯用于药物制剂中,以增强药物的稳定性和生物利用度。 它常见于局部乳膏、软膏和口服药物中 .
工业: 在化妆品行业,山梨酸棕榈酸酯用于乳膏、乳液和其他个人护理产品的配方。 它用作乳化剂,帮助混合油性和水性成分 .
作用机制
山梨酸棕榈酸酯通过降低不同物质之间的表面张力来发挥其作用,使它们更容易混合。作为乳化剂,它通过在油滴周围形成保护层来帮助稳定乳液,防止它们聚结。 这种机制对于维持化妆品和药物制剂的稳定性和均匀性至关重要 .
相似化合物的比较
类似化合物:
- 山梨酸硬脂酸酯
- 山梨酸月桂酸酯
- 山梨酸油酸酯
- 三硬脂酸山梨酯
- 三油酸山梨酯
比较: 山梨酸棕榈酸酯因其特定的脂肪酸成分棕榈酸而具有独特性。 与其他山梨酸酯(如山梨酸硬脂酸酯和山梨酸油酸酯)相比,山梨酸棕榈酸酯具有独特的乳化特性,并且在需要平衡亲水性和亲油性特性的配方中是首选 .
生物活性
3-(131I)Iodo-L-tyrosine is a radiolabeled amino acid that has garnered attention for its potential applications in medical imaging and targeted radiotherapy, particularly in oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.
This compound is a derivative of L-tyrosine, where the iodine isotope 131I is introduced at the 3-position of the aromatic ring. The incorporation of iodine enhances the compound's radiological properties, making it suitable for both diagnostic imaging and therapeutic applications.
The biological activity of this compound primarily revolves around its ability to mimic natural amino acids, allowing it to be transported into cells via amino acid transporters. Once inside the cells, particularly in tumor tissues, it can undergo metabolic processes that lead to localized radiation exposure due to its radioactive decay. This characteristic is particularly beneficial in targeting malignant tissues while sparing healthy cells.
1. Efficacy in Glioma Treatment
A phase I clinical trial evaluated the safety and efficacy of this compound in patients with recurrent glioblastoma multiforme (GBM). The study demonstrated:
- Response Rate : A response rate of 44.4% was observed at the three-month follow-up, with several patients achieving stable disease status.
- Survival Outcomes : Median progression-free survival was reported at 4.3 months, while median overall survival reached 13 months .
Table 1: Summary of Clinical Trial Outcomes
| Parameter | Value |
|---|---|
| Response Rate | 44.4% |
| Median Progression-Free Survival | 4.3 months |
| Median Overall Survival | 13 months |
2. Dosimetry and Safety Profile
The dosimetry analysis indicated that:
- The mean absorbed doses for various organs ranged from 0.13 to 0.17 mSv MBq, with kidneys and bladder receiving the highest doses.
- No acute or delayed organ toxicity was reported in treated patients .
Table 2: Organ Absorbed Doses
| Organ | Absorbed Dose (mSv/MBq) |
|---|---|
| Kidneys | 0.86 - 1.23 |
| Bladder | 0.49 - 0.60 |
| Heart | 0.45 - 0.56 |
3. Mechanistic Insights from In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on glioma cells by inducing apoptosis and inhibiting cell proliferation. The combination of this compound with external radiation therapy has been suggested to enhance therapeutic efficacy through radiosensitization .
Toxicological Profile
The toxicological profile of iodine isotopes indicates that while they can be effective for treatment, they also pose risks if not managed properly:
属性
CAS 编号 |
16624-40-1 |
|---|---|
分子式 |
C9H10INO3 |
分子量 |
311.09 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy-3-(131I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i10+4 |
InChI 键 |
UQTZMGFTRHFAAM-VIVGTICWSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
手性 SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[131I])O |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
Key on ui other cas no. |
16624-40-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















